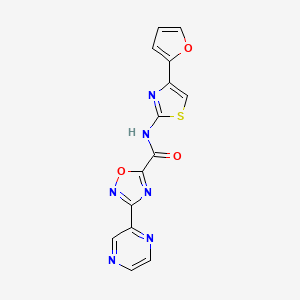

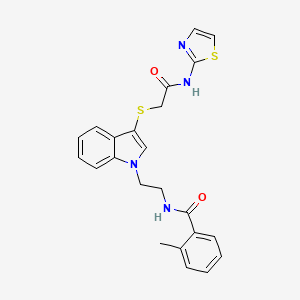

![molecular formula C26H25N5O B2397124 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396854-61-7](/img/structure/B2397124.png)

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic compound that features a combination of piperidine, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Mécanisme D'action

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone, has been reported to have a multi-targeted potential in the management of Alzheimer’s disease . It has been found to interact with targets involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound’s mode of action involves preventing β-sheet aggregation and fibril formation . It has been suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been found to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of Alzheimer’s disease. It has been found to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of toxic Aβ aggregates, which are a key feature in the pathogenesis of Alzheimer’s disease.

Pharmacokinetics

The compound’s ability to exert neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation suggests that it may have favorable bioavailability and distribution characteristics

Result of Action

The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction . Finally, the triazole and piperidine moieties are coupled with a pyridine derivative under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Applications De Recherche Scientifique

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: A precursor in the synthesis of the target compound, known for its role as a monoamine releasing agent.

2-Benzylpiperidine: Another related compound with similar pharmacological properties.

Benzylpiperazine: Shares structural similarities and is used in various pharmacological studies.

Uniqueness

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is unique due to its multi-targeted approach in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and provide neuroprotection makes it a promising candidate for further research and development in the field of medicinal chemistry .

Propriétés

IUPAC Name |

(4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O/c32-26(30-17-14-21(15-18-30)19-20-9-3-1-4-10-20)24-25(23-13-7-8-16-27-23)31(29-28-24)22-11-5-2-6-12-22/h1-13,16,21H,14-15,17-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPWJCGCAMCHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

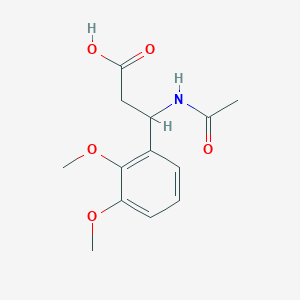

![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)

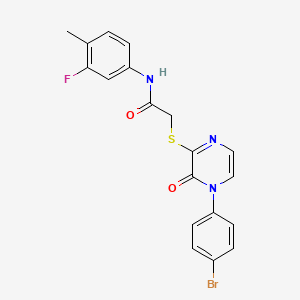

![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)

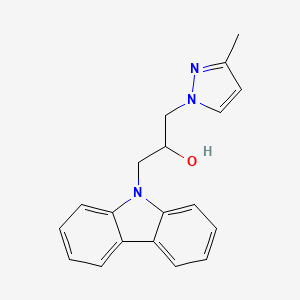

![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)

![N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2397047.png)

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)

![2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2397055.png)

![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)